1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Description
This compound belongs to the urea class of 1,3,4-thiadiazole derivatives, characterized by a 4-fluorophenyl group at the urea moiety and a prop-2-yn-1-ylsulfanyl substituent at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole scaffold is renowned for its bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the propargyl thioether group introduces steric and electronic effects that may influence binding affinity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h1,3-6H,7H2,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACINFHLMOLDNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with 5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazole-2-amine under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: It may be used as a fungicide or herbicide due to its ability to disrupt the growth of certain plant pathogens.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of specific enzymes or receptors. For example, in medicinal chemistry, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and physicochemical
Key Observations
Substituent Effects on Bioactivity: Halogenation: The 4-fluorophenyl group in the target compound and analogs (e.g., ) is associated with enhanced anticonvulsant and antifungal activities compared to non-halogenated phenyl groups. For example, the dichlorobenzylthio analog (ED50 = 2.70 μmol/kg) outperforms the methoxybenzylthio derivative (ED50 = 1.14 μmol/kg) in seizure models, suggesting halogen atoms improve target binding . Propargyl vs.
Heterocyclic Modifications: Replacing the thiadiazole core with oxadiazole (e.g., ) reduces planarity and hydrogen-bonding capacity, which may diminish biological activity.
Synthetic Feasibility :
- Yields for analogs range from 60–88% (e.g., ), indicating robust synthetic routes for thiadiazole-urea derivatives. The propargylthio group in the target compound may require specialized coupling conditions to avoid alkyne side reactions.
Crystallographic Insights :
- Compounds with styryl or propargyl groups (e.g., ) exhibit near-planar conformations, facilitating intermolecular hydrogen bonding (N–H⋯N, C–H⋯O), which correlates with stability and crystallinity .
Biological Activity
1-(4-Fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of a thiadiazole ring and a fluorinated phenyl group, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₈FN₃OS₂. Its unique structure includes:
- Thiadiazole moiety : Known for enhancing biological activity.
- Fluorine atom : Often associated with increased lipophilicity and bioactivity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that thiadiazole derivatives often possess broad-spectrum antibacterial and antifungal activities. For instance:
- Against Gram-positive and Gram-negative bacteria : The compound demonstrated inhibitory effects comparable to established antibiotics.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
This data suggests that the compound could be developed as a therapeutic agent against resistant strains of bacteria and fungi.
Antifungal Activity
The antifungal efficacy of the compound was assessed against various fungal strains. The results indicated substantial activity against common pathogens such as Candida species:
- Mechanism of Action : The thiadiazole ring may interfere with fungal cell wall synthesis or disrupt cellular processes.
Anti-inflammatory Properties
Research indicates that derivatives of thiadiazole compounds can exhibit anti-inflammatory effects. In vitro studies have shown that the compound reduces pro-inflammatory cytokine production in human cell lines:
- Cytokine Reduction : Significant decreases in TNF-alpha and IL-6 levels were observed.
Case Studies
Several studies have explored the biological activity of similar compounds within the thiadiazole class:
- Khan et al. (2023) : Investigated a series of thiadiazole derivatives for urease inhibition and found that structural modifications significantly affected their biological activity. The presence of a thiadiazole moiety was crucial for enhancing potency against urease-positive microorganisms .
- Dergi et al. (2023) : Reported on novel 1,3,4-thiadiazole derivatives demonstrating antibiofilm activity against Klebsiella pneumoniae. Their findings highlighted the importance of structural diversity in enhancing antimicrobial efficacy .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have indicated that:
- The presence of the thiadiazole ring is essential for biological activity.
- Substituents on the phenyl ring can modulate lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
